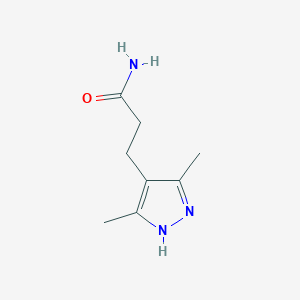
3-(3,5-dimetil-1H-pirazol-4-il)propanamida
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide consists of a pyrazole ring attached to a propanamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The propanamide group consists of a three-carbon chain with an amide functional group at one end.Physical And Chemical Properties Analysis
The physical and chemical properties of a closely related compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, are as follows :Aplicaciones Científicas De Investigación
Actividad antimicobacteriana
Se ha informado que los derivados de pirazol exhiben propiedades antimicobacterianas, lo que podría ser útil en el desarrollo de nuevos tratamientos para infecciones micobacterianas como la tuberculosis .
Agentes antiinflamatorios
Estos compuestos también muestran potencial como agentes antiinflamatorios, lo que podría conducir a nuevos medicamentos para tratar afecciones relacionadas con la inflamación .
Aplicaciones anticancerígenas
Algunos derivados de pirazol han demostrado actividades anticancerígenas, lo que sugiere que podrían usarse en investigación y terapia del cáncer .
Antimicrobiano y antibacteriano
Las propiedades antimicrobianas y antibacterianas de los pirazoles los convierten en candidatos para el desarrollo de nuevos antibióticos y desinfectantes .
Herbicida y fungicida
Los pirazoles se utilizan en química agrícola como herbicidas y fungicidas, lo que indica posibles aplicaciones en la protección de cultivos .
Insecticida
Su uso como insecticidas sugiere que podrían aplicarse en estrategias de control de plagas .
Direcciones Futuras
The future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide are not clearly defined. Given its structural similarity to other biologically active compounds, it could be a subject of interest in medicinal chemistry research . Further studies are needed to explore its potential applications and understand its mechanism of action.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-7(3-4-8(9)12)6(2)11-10-5/h3-4H2,1-2H3,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPSQJQWECDPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)


![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)

![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
